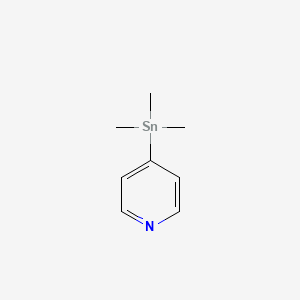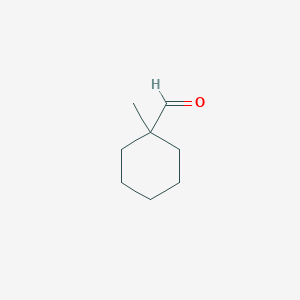
喹啉-4-甲酰硫代胺
描述
Quinoline-4-carbothioamide is a heterocyclic compound that features a quinoline ring system fused with a carbothioamide group at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline ring system is known for its broad range of biological activities and its presence in various pharmacologically active compounds.
科学研究应用
Quinoline-4-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline-4-carbothioamide primarily targets the translation elongation factor 2 (PfEF2) . This protein plays a crucial role in protein synthesis, making it a key target for inhibiting the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the normal process of protein synthesis within the cell, leading to a halt in cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Quinoline-4-carbothioamide is the protein synthesis pathway . By inhibiting PfEF2, the compound disrupts this pathway, leading to a decrease in protein production. This can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
These factors can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The inhibition of PfEF2 and the subsequent disruption of protein synthesis result in a halt in cell growth and proliferation . This makes Quinoline-4-carbothioamide a potential candidate for the development of treatments against diseases characterized by uncontrolled cell growth, such as cancer .
生化分析
Biochemical Properties
Quinoline-4-carbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with alkaline phosphatases, a group of enzymes that remove phosphate groups from molecules . These interactions are significant as they can influence various biochemical pathways and cellular functions. The compound’s ability to inhibit alkaline phosphatases suggests its potential as a therapeutic agent in conditions where these enzymes are overactive.
Molecular Mechanism
The molecular mechanism of quinoline-4-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of alkaline phosphatases, inhibiting their activity and preventing the dephosphorylation of target molecules . This inhibition can lead to an accumulation of phosphorylated molecules, which can alter cellular signaling and metabolic pathways. Furthermore, quinoline-4-carbothioamide may influence gene expression by interacting with transcription factors or other regulatory proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carbothioamide typically involves the reaction of quinoline-4-carboxylic acid with thioamide derivatives. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach involves the use of nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst, providing regiospecific synthesis under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline-4-carbothioamide often focus on green and sustainable processes. These methods include the use of microwave-assisted synthesis, clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .
化学反应分析
Types of Reactions
Quinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or improved chemical properties.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Quinoline-4-carbonitrile: Contains a nitrile group at the 4-position.
Quinoline-4-carboxylic acid: Features a carboxylic acid group at the 4-position.
Uniqueness
Quinoline-4-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .
属性
IUPAC Name |
quinoline-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYCKKBOIJRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418750 | |
| Record name | quinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74585-98-1 | |
| Record name | quinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide?
A1: Unfortunately, the provided research article [] focuses primarily on the technological aspects of pilot production for (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide and does not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)






![Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine](/img/structure/B1312213.png)



